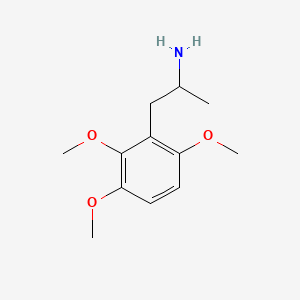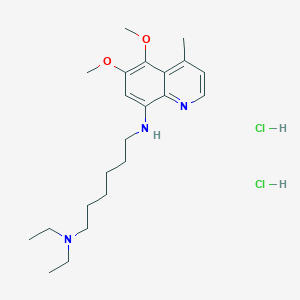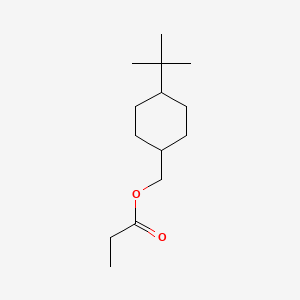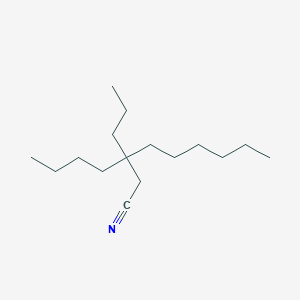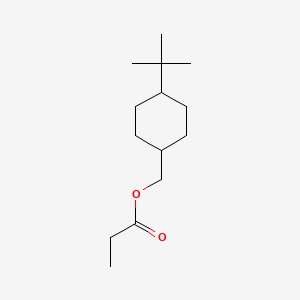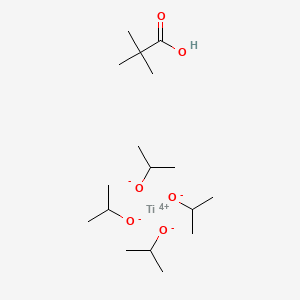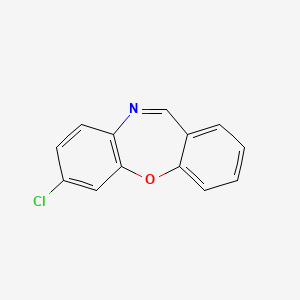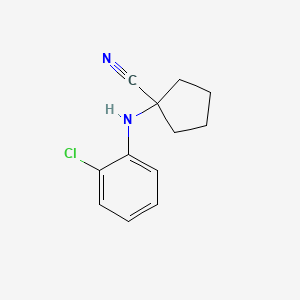
1-(2-Chloroanilino)cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroanilino)cyclopentane-1-carbonitrile is a chemical compound that belongs to the class of organic compounds known as anilines. These are compounds containing an amino group attached to a benzene ring. The presence of a chloro group in the aniline moiety and a cyclopentane ring with a nitrile group makes this compound unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile typically involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloroanilino)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloroaniline moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, influencing the overall conformation and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Bromoanilino)cyclopentane-1-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and properties.
1-(2-Fluoroanilino)cyclopentane-1-carbonitrile: Contains a fluoro group, which can affect the compound’s electronic properties and interactions.
1-(2-Methoxyanilino)cyclopentane-1-carbonitrile: The presence of a methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6636-95-9 |
|---|---|
Formule moléculaire |
C12H13ClN2 |
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
1-(2-chloroanilino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-10-5-1-2-6-11(10)15-12(9-14)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 |
Clé InChI |
IZKKOZOZZHDZQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



